molecular formula C15H17NO3 B2564164 (2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile CAS No. 587853-28-9

(2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile

Cat. No.: B2564164
CAS No.: 587853-28-9
M. Wt: 259.305
InChI Key: UQAOPYDKTSVAIA-XFFZJAGNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-[(4-Hydroxy-3-methoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile is a synthetic organic compound with the molecular formula C₁₄H₁₅NO₂ and a molecular weight of 229.28 g/mol . Its structure features a conjugated α,β-unsaturated ketone system linked to a 4-hydroxy-3-methoxyphenyl (vanilloid-like) substituent and a nitrile group.

Properties

IUPAC Name

(2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-15(2,3)14(18)11(9-16)7-10-5-6-12(17)13(8-10)19-4/h5-8,17H,1-4H3/b11-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQAOPYDKTSVAIA-YRNVUSSQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(=CC1=CC(=C(C=C1)O)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)/C(=C/C1=CC(=C(C=C1)O)OC)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with 4,4-dimethyl-3-oxopentanenitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of (2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to the presence of the phenolic hydroxyl group, which can donate hydrogen atoms to neutralize free radicals. Additionally, its potential anticancer activity may involve the inhibition of specific enzymes or signaling pathways that are crucial for cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in the substituents on the aromatic ring or the central scaffold. Below is a detailed comparison based on available

Structural Modifications and Physicochemical Properties

Compound Name Substituent on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-Hydroxy-3-methoxyphenyl C₁₄H₁₅NO₂ 229.28 Polar hydroxyl and methoxy groups enhance H-bonding potential .
(2E)-2-[(3,4-Dimethoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile 3,4-Dimethoxyphenyl C₁₅H₁₇NO₃ 259.30 Increased lipophilicity due to additional methoxy group; reduced H-bonding.
(2E)-2-[(4-Chlorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile 4-Chlorophenyl C₁₄H₁₄ClNO₂ 263.72 Electron-withdrawing Cl substituent may alter electronic properties.
(2E)-2-[(Dimethylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile Dimethylamino group C₁₁H₁₆N₂O 192.26 Basic amino group introduces pH-dependent solubility changes.
(2E)-2-({[2-(1H-Indol-3-yl)ethyl]amino}methylidene)-4,4-dimethyl-3-oxopentanenitrile Indole-ethylamino substituent C₁₈H₂₁N₃O 295.38 Bulky indole moiety may sterically hinder interactions.

Similarity Analysis

Graph-based structural comparisons (e.g., Tanimoto coefficients) reveal that the target compound shares ~70–80% similarity with its 3,4-dimethoxy and 4-chloro analogs, primarily due to conserved core scaffolds . However, substitutions significantly alter bioactivity:

  • The 4-hydroxy-3-methoxy variant shows moderate inhibition of cyclooxygenase-2 (COX-2) in preliminary assays, likely due to H-bonding with active-site residues .
  • The 4-chloro analog displays enhanced cytotoxicity in cancer cell lines, possibly due to improved membrane permeability .

Biological Activity

(2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile is a synthetic compound notable for its complex structure, featuring both hydroxy and methoxy groups on a phenyl ring, alongside a nitrile and ketone functional group. This unique arrangement contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with the following molecular formula:

PropertyValue
Molecular FormulaC15H17NO3
Molecular Weight273.31 g/mol
CAS Number587853-28-9

The presence of hydroxyl and methoxy groups enhances its potential for biological activity, particularly in terms of antioxidant properties and enzyme inhibition.

Antioxidant Properties

The compound exhibits significant antioxidant activity , primarily attributed to the phenolic hydroxyl group. This group can donate hydrogen atoms to neutralize free radicals, thereby protecting cells from oxidative stress. Studies indicate that compounds with similar structures demonstrate enhanced radical-scavenging capabilities, which may be beneficial in preventing cellular damage associated with various diseases.

Antimicrobial Activity

Research has shown that this compound possesses broad-spectrum antimicrobial properties . In vitro studies have reported its effectiveness against various bacterial strains, including antibiotic-resistant pathogens. The mechanism of action may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects . In animal models, it has been shown to reduce inflammatory markers and alleviate symptoms associated with conditions like arthritis. This effect may be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Anticancer Potential

Preliminary studies suggest that this compound exhibits anticancer activity . It may inhibit cancer cell proliferation by inducing apoptosis and blocking cell cycle progression. Specific signaling pathways involved in cancer development are targeted by this compound, making it a candidate for further investigation in cancer therapy.

The biological activities of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : The hydroxyl group donates electrons to free radicals.
  • Enzyme Inhibition : It inhibits enzymes involved in inflammation and cancer progression.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to cell death.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated significant inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent for infections caused by resistant strains .

Study 2: Anti-inflammatory Activity

In a controlled trial involving animal models of arthritis, the compound demonstrated a marked reduction in paw edema and inflammatory cytokine levels compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells in treated subjects .

Study 3: Anticancer Properties

A recent investigation into the anticancer properties showed that treatment with the compound led to a significant decrease in tumor growth in xenograft models. Flow cytometry analysis indicated an increase in apoptotic cells within treated tumors .

Q & A

Q. What are the recommended synthetic routes for (2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile?

  • Methodological Answer : The compound can be synthesized via Mannich base reactions, leveraging the condensation of aldehydes with active methylene groups. For example, derivatives of 4-hydroxy-3-methoxybenzaldehyde (similar to vanillin derivatives) have been reacted with nitrile-containing ketones under basic conditions to form α,β-unsaturated nitriles . Controlled copolymerization techniques, as described for polycationic reagents, may also be adapted to optimize yield and purity through stepwise monomer addition and temperature modulation . Purification typically involves recrystallization or column chromatography, with monitoring by TLC or HPLC.

Q. How can researchers characterize the compound’s purity and structural integrity?

  • Methodological Answer :
  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the (2E)-stereochemistry and absence of impurities. The conjugated enone system will show characteristic UV-Vis absorption (e.g., ~300–350 nm).
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (employing SHELX for refinement and ORTEP-3 for visualization ) resolves bond lengths, angles, and stereochemistry.
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C15H17NO4\text{C}_{15}\text{H}_{17}\text{NO}_4) and isotopic patterns.

Q. What safety precautions are critical during handling?

  • Methodological Answer : Refer to GHS classifications for similar phenolic compounds (e.g., skin/eye irritation risks). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Emergency protocols include immediate rinsing with water for eye/skin contact and medical consultation for persistent symptoms .

Q. How can researchers verify the absence of stereoisomeric byproducts?

  • Methodological Answer : Chiral HPLC or capillary electrophoresis separates enantiomers. Computational modeling (e.g., density functional theory, DFT) predicts energy differences between (2E) and (2Z) configurations. Polarimetry or circular dichroism (CD) can further confirm stereochemical homogeneity .

Q. What solvents and conditions stabilize the compound during storage?

  • Methodological Answer : Store in anhydrous, oxygen-free environments (e.g., under argon) at –20°C. Use aprotic solvents like DMSO or acetonitrile to prevent hydrolysis. Monitor degradation via periodic NMR or LC-MS analysis.

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond length anomalies) be resolved during structural refinement?

  • Methodological Answer : Use SHELXL’s least-squares refinement with constraints for disordered regions. Validate against Hirshfeld surface analysis to identify weak interactions (e.g., C–H···N or π-stacking) that may distort geometry. Cross-check with spectroscopic data to rule out polymorphism .

Q. What experimental design strategies optimize synthesis yield while minimizing side reactions?

  • Methodological Answer : Apply Design of Experiments (DoE) principles to screen variables (temperature, catalyst loading, solvent polarity). For example, a fractional factorial design can identify critical factors in flow-chemistry setups, enabling real-time adjustments to residence time and reagent stoichiometry .

Q. How can computational methods predict and rationalize the compound’s reactivity in biological systems?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) simulates interactions with target proteins (e.g., antioxidant enzymes or inflammatory mediators). QSAR models correlate substituent effects (e.g., methoxy vs. hydroxy groups) with bioactivity, guided by prior studies on structurally related Mannich bases .

Q. What advanced techniques validate the compound’s role in radical scavenging or antioxidant assays?

  • Methodological Answer : Electron paramagnetic resonance (EPR) spectroscopy detects stable radical adducts (e.g., DPPH or ABTS+^+ quenching). Kinetic studies (stopped-flow UV-Vis) measure second-order rate constants for H-atom transfer. Compare results with control compounds (e.g., ascorbic acid) to quantify efficacy .

Q. How can researchers address discrepancies between computational predictions and experimental spectral data?

  • Methodological Answer :
    Re-optimize DFT calculations (e.g., B3LYP/6-311+G(d,p)) with solvent effects (PCM model) and compare simulated IR/NMR spectra with experimental results. Use natural bond orbital (NBO) analysis to identify hyperconjugative interactions that may shift resonance signals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.